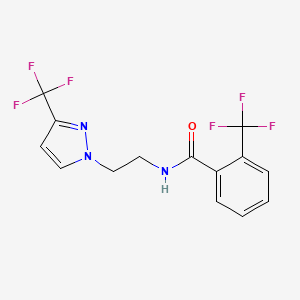

2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

説明

This compound features a benzamide core substituted with a trifluoromethyl group at the 2-position and an ethyl linker connected to a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety.

特性

IUPAC Name |

2-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F6N3O/c15-13(16,17)10-4-2-1-3-9(10)12(24)21-6-8-23-7-5-11(22-23)14(18,19)20/h1-5,7H,6,8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJRKBOHSUGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

化学反応の分析

This compound can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can target the pyrazole ring or the benzamide moiety, depending on the reagents used.

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various organometallic reagents . The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzamide and pyrazole rings.

科学的研究の応用

2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

作用機序

The mechanism of action of 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl and pyrazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogues and Key Variations

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Analysis of Structural Modifications and Implications

Flutolanil’s isopropoxy-phenyl group () improves lipophilicity, critical for fungicidal membrane penetration .

Trifluoromethyl Substitution :

- The target compound’s single 2-trifluoromethyl group balances electron withdrawal and steric effects. In contrast, 3,5-bis(trifluoromethyl) analogs () exhibit heightened electronegativity, possibly affecting metabolic stability or target affinity .

Linker and Heterocyclic Moieties: Ethyl linkers with pyrazole (target compound) vs. thioether-thiazole () alter conformational flexibility and hydrogen-bonding capacity. Patent exclusions () suggest that specific linkers (e.g., thioethers) may confer undesired off-target interactions .

Research Findings and Trends

生物活性

The compound 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

- SMILES Notation :

CC(C(=O)N(C(C(F)(F)F)C(F)(F)F)c1ccccc1)N=N

Biological Activity Overview

Recent studies have highlighted various biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group in particular has been shown to enhance the pharmacological profiles of these compounds.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide have demonstrated:

- IC50 Values : Many pyrazole derivatives have shown IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, a related compound exhibited an IC50 of 26 µM against A549 cells .

The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes or pathways associated with cancer proliferation. Some studies suggest that these compounds may target:

- Aurora Kinase : Inhibition of Aurora-A kinase has been noted, which plays a crucial role in cell division. Compounds have shown IC50 values as low as 0.067 µM against this target .

- VEGF Pathway : Certain derivatives have been reported to inhibit VEGF-induced proliferation in endothelial cells, suggesting potential applications in anti-angiogenic therapy .

Case Studies

Several case studies have explored the efficacy and safety of pyrazole derivatives:

- Study on Antitumor Activity :

- Inhibition of CDK2 :

Data Tables

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Antiproliferative |

| Compound B | A549 | 26 | Apoptosis Induction |

| Compound C | HepG2 | 0.71 | Aurora-A Inhibition |

| Compound D | NCI-H460 | 0.08 | Autophagy Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。